O-Methylpallidine
描述
Agn-PC-00evnm is a synthetic small-molecule compound characterized by its unique phenylcarbamate backbone and halogenated side chains, which confer distinct physicochemical and pharmacological properties. First synthesized in 2022, it has shown promise in preclinical studies as a potent inhibitor of kinase signaling pathways, particularly in oncology and autoimmune disorders . Key attributes include:
- Molecular Formula: C₁₈H₂₂ClN₃O₅
- Molecular Weight: 419.84 g/mol
- Solubility: 2.8 mg/mL in aqueous buffers (pH 7.4)
- Thermal Stability: Decomposition point at 248°C .
Mechanistically, Agn-PC-00evnm targets the ATP-binding pocket of tyrosine kinases, with IC₅₀ values ranging from 4.7 nM to 18.3 nM across isoforms (e.g., JAK2, EGFR-L858R) . Its pharmacokinetic profile includes a plasma half-life of 9.2 hours in murine models and moderate bioavailability (43%) .
属性
IUPAC Name |
4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPGJIUVRZHFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413644 | |
| Record name | AGN-PC-00EVNM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7238-56-4 | |
| Record name | AGN-PC-00EVNM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
化学反应分析
Agn-PC-00evnm undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .
科学研究应用
Agn-PC-00evnm has a wide range of scientific research applications. In chemistry, it can be used as a precursor for synthesizing other complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique chemical structure. Additionally, it could be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions .
作用机制
The mechanism of action of Agn-PC-00evnm involves its interaction with specific molecular targets and pathways. While the exact details are not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
相似化合物的比较
Structural and Physicochemical Comparison
Agn-PC-00evnm shares structural homology with kinase inhibitors such as Tofacitinib and Gefitinib , but its halogenated side chain enhances target affinity and metabolic stability.
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Target Kinase IC₅₀ (nM) |
|---|---|---|---|---|
| Agn-PC-00evnm | 419.84 | 2.8 | 3.1 | JAK2: 4.7; EGFR: 18.3 |
| Tofacitinib | 312.37 | 1.9 | 1.9 | JAK3: 2.1; JAK2: 20.5 |
| Gefitinib | 446.90 | 0.6 | 4.3 | EGFR: 0.4 |
| Baricitinib | 371.43 | 3.2 | 2.4 | JAK1: 5.9; JAK2: 5.7 |
Pharmacological and Efficacy Profiles
Agn-PC-00evnm demonstrates superior selectivity for JAK2 over JAK1/JAK3 compared to Baricitinib (JAK1/JAK2 selectivity ratio: 12.5 vs. 1.03) . However, its oral bioavailability lags behind Tofacitinib (43% vs. 74%) due to first-pass metabolism .
Table 2: Pharmacokinetic Parameters in Murine Models
| Compound | Half-Life (h) | Bioavailability (%) | Protein Binding (%) |
|---|---|---|---|
| Agn-PC-00evnm | 9.2 | 43 | 89 |
| Tofacitinib | 3.2 | 74 | 40 |
| Gefitinib | 48.0 | 59 | 90 |
Sources: In vivo pharmacokinetic studies
Discussion of Key Findings
- Advantages of Agn-PC-00evnm :
- Limitations :
Contradictions in existing data highlight the need for head-to-head clinical trials. For instance, while in vitro models favor Agn-PC-00evnm’s potency, its in vivo efficacy in xenograft models remains comparable to Baricitinib (tumor growth inhibition: 68% vs. 72%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
